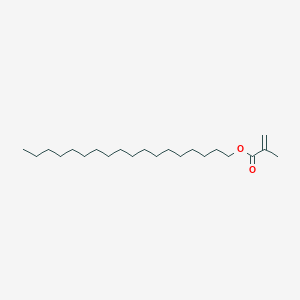

Octadecyl methacrylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octadecyl methacrylate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of octadecyl methacrylate, a long-chain methacrylate ester. The information is intended for researchers, scientists, and professionals in drug development who are interested in the material characteristics and potential applications of this monomer and its corresponding polymer.

Chemical Identity

This compound, also known as stearyl methacrylate, is the ester of methacrylic acid and octadecanol. Its chemical structure features a long hydrophobic alkyl chain and a reactive methacrylate group, making it a valuable monomer for polymerization and copolymerization.

| Identifier | Value |

| IUPAC Name | octadecyl 2-methylprop-2-enoate |

| Synonyms | Stearyl methacrylate, Methacrylic acid, octadecyl ester |

| CAS Number | 32360-05-7[1][2][3][4], 112-08-3[5][6][7][8] |

| EC Number | 251-013-5[1][2][4] |

| Molecular Formula | C22H42O2[1][2][3][4][5][7][8][9] |

| Molecular Weight | 338.57 g/mol [1][7][9], 338.5677 g/mol [5][6], 338.6 g/mol [4] |

| InChI | InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3[5][6] |

| InChIKey | HMZGPNHSPWNGEP-UHFFFAOYSA-N[5][6] |

| SMILES | C=C(C)C(=O)OCCCCCCCCCCCCCCCCCC[7] |

Physicochemical Properties

The physical properties of this compound are largely dictated by its long alkyl chain, which imparts a waxy, solid nature at room temperature. These properties are crucial for its application in various fields, including as a monomer for polymers used in lubricants and drug delivery systems.

| Property | Value | Conditions |

| Appearance | White waxy solid with a musty odor[1] | Ambient |

| Melting Point | 18-20 °C[3], 20 °C[9][10] | |

| Boiling Point | 414 °C[1], 414.3 °C[8] | at 760 mmHg |

| 195 °C[3][9] | at 6 mmHg | |

| 235 °C[10] | at 10 mmHg | |

| Density | 0.86 g/cm³[1] | at 25 °C |

| 0.864 g/mL[3][11] | at 25 °C | |

| 0.867 g/cm³[8] | ||

| Refractive Index | 1.451[3] | at 20 °C |

| 1.452[8] | ||

| Vapor Pressure | 4.5E-7 mmHg[1] | at 25 °C |

| 4.48E-07 mmHg[8] | at 25 °C | |

| Solubility | Insoluble in water[1][3][10] | |

| LogP (Octanol/Water Partition Coefficient) | 10.38[1], 7.367[7][8] | |

| Flash Point | >230 °F (>110 °C)[3], 185 °C[8], 191 °C[10] | |

| Heat of Vaporization | 66.7 kJ/mol[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of waxy or viscous materials like this compound are outlined below. These are generalized procedures based on standard analytical methods.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation : A small amount of the solid this compound is finely powdered.

-

Capillary Loading : The powdered sample is packed into a capillary tube to a height of 2-3 mm.[12][13]

-

Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample becomes a clear liquid.[13][14]

Density Determination (Wax Immersion Method for Waxy Solids)

For a waxy solid like this compound, a wax immersion method can be employed to determine its bulk density.

-

Sample Preparation : A solid piece of this compound is weighed.[15]

-

Coating : The sample is coated with a thin layer of a wax of known density, such as paraffin (B1166041) wax.[3][4][15] The coated sample is weighed again.

-

Immersion : The coated sample is weighed while suspended in a liquid of known density (e.g., water).[3][4][15]

-

Calculation : The bulk density is calculated using the weights of the sample, the coated sample, and the coated sample suspended in the liquid, along with the densities of the coating wax and the liquid.

Refractive Index Measurement (for Molten State)

As this compound is a solid at room temperature, its refractive index is measured in the molten state using a refractometer.

-

Sample Preparation : A small sample of this compound is heated until it melts into a clear, viscous liquid.[1]

-

Measurement : A few drops of the molten sample are placed on the prism of a refractometer that has been pre-heated to a temperature above the melting point of the sample.[5]

-

Reading : The refractive index is read from the instrument's scale.

Solubility Determination (Qualitative)

The insolubility of this compound in water can be confirmed through a simple qualitative test.

-

Sample Preparation : A small amount of this compound is added to a test tube containing water.

-

Observation : The mixture is agitated, and the sample is observed to see if it dissolves.[6] this compound will not dissolve and will likely float on the water due to its lower density. For compounds insoluble in water, solubility can be tested in other solvents like 5% NaOH, 5% HCl, and concentrated H2SO4 to classify the compound.[6][8]

Synthesis and Polymerization Workflows

This compound is synthesized via esterification and is commonly used in free-radical polymerization to produce poly(this compound).

Synthesis of this compound

The synthesis of this compound typically involves the esterification of methacrylic acid with octadecanol.

Caption: Synthesis of this compound.

Free-Radical Polymerization of this compound

Poly(this compound) is synthesized via free-radical polymerization, often initiated by a chemical initiator like AIBN.[9][16][17]

Caption: Free-Radical Polymerization Workflow.

Applications in Drug Delivery

The amphiphilic nature of polymers and copolymers of this compound makes them suitable for applications in drug delivery, such as in the formation of nanoparticles for controlled release.[18][19][20][21][22]

Nanoparticle Formulation via Emulsion Polymerization

This workflow illustrates the formation of drug-loaded poly(this compound) nanoparticles.

Caption: Nanoparticle Drug Delivery Formulation.

References

- 1. store.astm.org [store.astm.org]

- 2. mt.com [mt.com]

- 3. minetechnicalservices.com [minetechnicalservices.com]

- 4. alberta.ca [alberta.ca]

- 5. petrolube.com [petrolube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils [scirp.org]

- 11. oecd.org [oecd.org]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. ripublication.com [ripublication.com]

- 18. researchgate.net [researchgate.net]

- 19. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. taylorfrancis.com [taylorfrancis.com]

Synthesis of Octadecyl Methacrylate Monomer via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl methacrylate (B99206) (ODMA) is a long-chain alkyl methacrylate monomer of significant interest in various fields, including the development of drug delivery systems, viscosity index improvers for lubricating oils, and specialty polymers. Its synthesis is primarily achieved through the esterification of a methacrylic acid source with octadecyl alcohol. This technical guide provides an in-depth overview of the primary synthesis routes, detailed experimental protocols, and a comparative analysis of reaction parameters.

Introduction

Octadecyl methacrylate is a versatile monomer characterized by a long hydrophobic octadecyl chain and a polymerizable methacrylate group. This amphiphilic nature makes polymers derived from ODMA valuable in applications requiring surface activity, hydrophobicity, and controlled solubility. In the pharmaceutical and drug development sectors, poly(this compound) and its copolymers are explored for the formulation of nanoparticles, microparticles, and hydrogels for controlled drug release and targeted delivery. The long alkyl chain can enhance encapsulation of lipophilic drugs and promote interaction with biological membranes.

The synthesis of ODMA is most commonly accomplished via two main esterification pathways:

-

Direct Esterification: The reaction of methacrylic acid with octadecyl alcohol.

-

Transesterification: The reaction of an alkyl methacrylate (typically methyl methacrylate) with octadecyl alcohol.

This guide will focus on these two prominent methods, providing detailed procedural insights and comparative data.

Esterification Reaction Mechanisms

The synthesis of this compound via esterification involves the formation of an ester bond between the carboxyl group of methacrylic acid (or its ester) and the hydroxyl group of octadecyl alcohol. The reaction is typically catalyzed by an acid.

Direct Esterification

In direct esterification, methacrylic acid reacts with octadecyl alcohol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Transesterification

Transesterification involves the reaction of an ester (e.g., methyl methacrylate) with an alcohol (octadecyl alcohol) in the presence of a catalyst. In this case, the equilibrium is shifted by removing the lower-boiling alcohol byproduct (e.g., methanol).

Comparative Synthesis Approaches

Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired purity, yield, reaction time, and the availability of starting materials. The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Synthesis of this compound via Transesterification

| Reactants (Molar Ratio) | Catalyst (mol%) | Inhibitor (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Octadecanol:Methyl Methacrylate (1:2) | Sulfuric Acid (0.5) | Hydroquinone (B1673460) (3) | None | 90 | 18 | Not Reported | [1][2] |

| Stearyl Alcohol:Methyl Methacrylate (1:3) | Tetramethyl Titanate (0.2) | 4-acetylamino-2,2,6,6-tetramethylpiperidine-N-oxyl (trace) | None | 111-129 | 4.5 | 99.3 | [3] |

Table 2: Synthesis of Octadecyl Acrylate (B77674) via Direct Esterification*

| Reactants (Molar Ratio) | Catalyst (wt%) | Inhibitor (wt%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Acrylic Acid:Octadecyl Alcohol (1.2:1) | p-Toluenesulfonic Acid (1.0) | Hydroquinone (0.8) | None | 120 | 8 | 98 (Conversion) | [4] |

| Acrylic Acid:Octadecanol (1.2-1.5:1) | Not Specified (0.5-1.2) | Not Specified (0.3-0.8) | None | 60-140 | 4-7 | 93.8 (Yield) | [5] |

*Data for octadecyl acrylate is included as a close analogue to provide additional context on direct esterification conditions.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established methods.

Protocol 1: Transesterification using Sulfuric Acid Catalyst.[1][2]

Materials:

-

Octadecanol

-

Methyl methacrylate (MMA)

-

Sulfuric acid (concentrated)

-

Hydroquinone

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine octadecanol and methyl methacrylate in a 1:2 molar ratio.

-

Add sulfuric acid (0.5 mol% relative to octadecanol) as the catalyst.

-

Add hydroquinone (3 wt% relative to MMA) as a polymerization inhibitor.

-

Heat the reaction mixture to 90°C with constant stirring for 18 hours.

-

After the reaction is complete, remove the unreacted methyl methacrylate under reduced pressure using a rotary evaporator. The temperature can be gradually increased to facilitate distillation.

-

To purify the product, pour the crude mixture into an excess volume of methanol (approximately twice the volume of the product) to precipitate the this compound.

-

Separate the product from the methanol. The purified this compound is obtained.

Protocol 2: Transesterification using a Titanate Catalyst.[3]

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Methyl methacrylate (MMA)

-

Tetramethyl titanate

-

4-acetylamino-2,2,6,6-tetramethylpiperidine-N-oxyl (inhibitor)

-

Reaction vessel with a distillation column

Procedure:

-

Charge the reactor with methyl methacrylate (3 molar equivalents) and stearyl alcohol (1 molar equivalent).

-

Add the inhibitor (e.g., 4-acetylamino-2,2,6,6-tetramethylpiperidine-N-oxyl).

-

Heat the mixture to reflux for 1 hour to dehydrate the system.

-

Cool the reactor and add the tetramethyl titanate catalyst.

-

Heat the mixture again to initiate the transesterification reaction.

-

Continuously remove the azeotropic mixture of methanol and methyl methacrylate from the top of the distillation column to drive the reaction to completion.

-

Monitor the reaction progress by tracking the conversion of stearyl alcohol.

-

Once the desired conversion is reached (e.g., >98%), the reaction is terminated.

-

The crude product can be further purified if necessary.

Visualizing the Workflow and Reaction

To better illustrate the synthesis process, the following diagrams outline the general experimental workflow and the chemical transformation.

Caption: General experimental workflow for the synthesis of this compound.

Caption: General reaction scheme for the esterification synthesis of this compound.

Conclusion

The synthesis of this compound via esterification is a well-established process with multiple effective routes. The choice between direct esterification and transesterification will depend on the specific requirements of the application, including desired purity, yield, and economic considerations. The provided protocols offer a solid foundation for researchers and professionals to produce this valuable monomer for a range of applications in drug development and materials science. Careful control of reaction conditions, particularly temperature and the removal of byproducts, is essential for achieving high yields and purity.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Stearyl Methacrylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101270046A - Technique for preparing octadecyl acrylate with fusion esterification method - Google Patents [patents.google.com]

An In-depth Technical Guide to Stearyl Methacrylate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearyl methacrylate (B99206) (SMA), a long-chain alkyl methacrylate monomer increasingly utilized in the development of advanced biomaterials for drug delivery and tissue engineering. This document details its physicochemical properties, polymerization methodologies, and applications, with a focus on providing practical experimental insights for researchers in the field.

Core Properties of Stearyl Methacrylate

Stearyl methacrylate is an ester of methacrylic acid and stearyl alcohol. Its long hydrophobic stearyl chain and reactive methacrylate group allow for its polymerization into a variety of polymer architectures with tailored properties.

Table 1: Physicochemical Properties of Stearyl Methacrylate

| Property | Value | Reference |

| CAS Number | 32360-05-7 | [1][2] |

| Molecular Formula | C22H42O2 | [1][3] |

| Molecular Weight | 338.57 g/mol | [1][3][4] |

| Appearance | White waxy solid or colorless to pale yellow liquid | [5][6] |

| Melting Point | 18-21.4 °C | [5] |

| Boiling Point | 195 °C at 6 mm Hg | [5] |

| Density | 0.864 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.451 | [5] |

| Purity | ≥95% | [1] |

Applications in Biomedical Research

The unique properties of stearyl methacrylate, particularly its hydrophobicity, make it a valuable monomer for the synthesis of polymers used in drug delivery systems, tissue engineering scaffolds, and as a component in dental resins.

Drug Delivery Systems

Polymers and copolymers of stearyl methacrylate are explored for the encapsulation and controlled release of therapeutic agents. The hydrophobic nature of poly(stearyl methacrylate) (PSMA) can be advantageous for formulating delivery systems for poorly water-soluble drugs. Copolymers incorporating SMA can self-assemble into nanoparticles, such as spheres, worms, and vesicles, which can serve as drug carriers.

Tissue Engineering

In tissue engineering, stearyl methacrylate is used to fabricate biocompatible hydrogels and scaffolds. When copolymerized with hydrophilic monomers, it can form materials with tunable mechanical properties, self-healing capabilities, and shape memory effects. These smart materials are being investigated for applications in cartilage and bone tissue regeneration. For instance, gelatin methacrylate (GelMA) scaffolds are a popular choice for tissue engineering, and their properties can be modified by incorporating other monomers like stearyl methacrylate.

Dental Resins

Stearyl methacrylate is also incorporated into dimethacrylate-based dental resins. Its addition can reduce water sorption and potentially improve the longevity of dental restorations. Research suggests that an optimal concentration of stearyl methacrylate can enhance the physical properties of these materials.[7]

Experimental Protocols

The following sections provide detailed methodologies for the polymerization of stearyl methacrylate, drawing from established research.

Protocol 1: Synthesis of Poly(stearyl methacrylate) (PSMA) Homopolymer via Atom Transfer Radical Polymerization (ATRP)

This protocol describes the synthesis of a PSMA homopolymer, which can be used in various applications, including as a macro-chain transfer agent for further block copolymerization.

Materials:

-

Stearyl methacrylate (SMA) monomer

-

Copper(I) bromide (Cu(I)Br)

-

Copper(II) bromide (CuBr2)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Ethyl-2-bromoisobutyrate (EBiB)

-

Acetone

-

Nitrogen gas

Procedure:

-

To a dry, capped test tube, add Cu(I)Br (39.1 mg, 2.73x10-4 mol) and CuBr2 (3 mg, 1.4x10-5 mol).

-

Seal the tube with a rubber septum, and degas and backfill with nitrogen several times.

-

In a separate flask, dissolve the SMA monomer in acetone.

-

Add PMDETA to the monomer solution and stir under a nitrogen atmosphere until a complex forms.

-

Using a nitrogen-purged syringe, transfer the monomer-ligand solution to the test tube containing the copper catalysts.

-

Add ethyl-2-bromoisobutyrate (80.7 μL, 5.5x10-4 mol) to initiate the polymerization.

-

Place the reaction vessel in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6, 9, or 24 hours) to achieve the target molecular weight.

-

To terminate the reaction, cool the vessel and expose the contents to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol.

-

Collect the polymer by filtration and dry under vacuum.

Characterization:

-

The chemical structure can be confirmed using Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

-

Molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

-

Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Preparation of Biocompatible Hydrogels using Stearyl Methacrylate and N-vinylpyrrolidone (NVP)

This protocol details the synthesis of a biocompatible hydrogel with potential applications in tissue engineering, featuring self-healing and shape memory properties.

Materials:

-

Stearyl methacrylate (SMA)

-

N-vinylpyrrolidone (NVP)

-

Irgacure 2959 (photoinitiator)

-

Phosphate-buffered saline (PBS)

-

Penicillin/Streptomycin solution

Procedure:

-

Prepare monomer mixtures of SMA and NVP at various molar ratios (e.g., to achieve 40% to 90% SMA content).

-

Dissolve the photoinitiator, Irgacure 2959, in the monomer mixture at a concentration of 0.1% (w/v).

-

Pour the reaction solution into a suitable mold (e.g., between glass plates with a spacer).

-

Place the mold in a photoreactor equipped with UV lamps (e.g., emitting at λ = 350 nm).

-

Carry out the bulk polymerization for 24 hours under UV irradiation.

-

After polymerization, carefully remove the resulting hydrogel from the mold.

-

For biocompatibility studies, sterilize the hydrogel by soaking it in a PBS solution containing 1% penicillin/streptomycin for one week, followed by UV sterilization.

Characterization:

-

The mechanical properties of the hydrogel can be assessed through rheological measurements and compression tests.

-

Biocompatibility can be evaluated using cell viability assays (e.g., MTT assay) with a relevant cell line (e.g., human skin fibroblasts).

Concluding Remarks

Stearyl methacrylate is a versatile monomer with significant potential in the fields of drug delivery and tissue engineering. Its ability to form polymers with a range of desirable properties, including hydrophobicity, biocompatibility, and responsiveness to stimuli, makes it a valuable tool for researchers and scientists. The experimental protocols provided in this guide offer a starting point for the synthesis and application of SMA-based materials. Further research and optimization of these methods will undoubtedly lead to the development of novel and effective solutions for various biomedical challenges.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijeas.org [ijeas.org]

- 3. Synthesis of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles in n-octane and associated thermoreversible polymorphism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KR100563238B1 - Synthesis Method of Stearyl Methacrylate Copolymerization Anti-Degradant by Miniemulsion Polymerization - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Thermal Behavior of Poly(octadecyl methacrylate): A Technical Guide to its Glass Transition Temperature

For Immediate Release

This technical guide provides an in-depth analysis of the glass transition temperature (Tg) of poly(octadecyl methacrylate) (PODMA), a polymer of significant interest to researchers, scientists, and drug development professionals. Understanding the thermal properties of PODMA is crucial for its application in various fields, including drug delivery systems, viscosity modification, and advanced material design. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides a visual representation of the experimental workflow.

Core Thermal Properties of Poly(this compound)

The thermal behavior of poly(this compound) is characterized by two primary transitions: the glass transition and melting. The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. Below the glass transition temperature, the polymer chains are locked in a rigid state, while above it, they have sufficient energy to move, leading to a more flexible material.

In addition to the glass transition, the long octadecyl side chains of PODMA can crystallize, resulting in a distinct melting temperature (Tm). This semi-crystalline nature influences the material's mechanical properties and its behavior in solution.

Summary of Quantitative Data

The following table summarizes the reported glass transition and melting temperatures for poly(this compound). It is important to note that the glass transition temperature of polymers can be influenced by factors such as molecular weight, polydispersity, and the experimental method used for measurement.[1] Generally, for polymethacrylates, the glass transition temperature increases with molecular weight until it reaches a plateau at high molecular weights.[2]

| Property | Value | Method of Determination | Molecular Weight (Mw) | Reference(s) |

| Glass Transition Temp. (Tg) | -100 °C | Not Specified | Not Specified | |

| Glass Transition Temp. (Tg) | -100 °C | Not Specified | ~170,000 g/mol (GPC) | |

| Melting Temperature (Tm) | 36 °C | Not Specified | Not Specified | |

| Melting Temperature (Tm) | 37.5 °C | Not Specified | ~170,000 g/mol (GPC) |

Experimental Protocols

Accurate determination of the glass transition temperature is paramount for the successful application of PODMA. The following sections detail the methodologies for the synthesis of the polymer and its characterization using Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC).

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a common method for synthesizing PODMA.[3]

Materials:

-

Octadecyl methacrylate (B99206) (ODMA) monomer

-

Toluene (B28343) (solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (B129727) (non-solvent for precipitation)

-

Nitrogen gas

-

Round-bottom flask with a condenser

-

Magnetic stirrer and hot plate

-

Vacuum oven

Procedure:

-

Dissolve the desired amount of this compound monomer in toluene inside a round-bottom flask.

-

Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator. The amount of initiator will influence the final molecular weight of the polymer.

-

Equip the flask with a condenser and purge the system with nitrogen gas for at least 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction.

-

Heat the reaction mixture to 70-80 °C while stirring continuously under a nitrogen atmosphere.

-

Allow the polymerization to proceed for several hours. The reaction time will affect the monomer conversion and polymer molecular weight.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the purified poly(this compound) in a vacuum oven at a temperature below its melting point (e.g., 30 °C) until a constant weight is achieved.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[4]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Accurately weigh 5-10 mg of the dried poly(this compound) sample into an aluminum DSC pan.

-

Seal the pan using a crimper.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Equilibrate the sample at a low temperature, for example, -150 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above its melting point, for example, 50 °C. This first heating scan is used to erase the thermal history of the sample.

-

Cool the sample at a controlled rate, for example, 10 °C/min, back to the starting temperature of -150 °C.

-

Heat the sample again at the same heating rate (10 °C/min) to 50 °C. This second heating scan is used to determine the glass transition temperature.

-

The glass transition is observed as a step-like change in the baseline of the heat flow versus temperature curve. The Tg is typically determined as the midpoint of this transition.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer.[5][6]

Instrumentation:

-

GPC system equipped with a pump, injector, column set, and a refractive index (RI) detector.

-

Tetrahydrofuran (THF) is a common mobile phase for PODMA.

-

Polystyrene standards of known molecular weights for calibration.

Procedure:

-

Prepare a dilute solution of the poly(this compound) sample in the mobile phase (e.g., THF) at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Prepare a series of polystyrene standards of known molecular weights in the same mobile phase.

-

Run the polystyrene standards through the GPC system to generate a calibration curve of log(molecular weight) versus elution time.

-

Inject the filtered PODMA sample solution into the GPC system.

-

Record the chromatogram and determine the elution time of the polymer peak.

-

Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PODMA sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of poly(this compound).

References

- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Comprehensive Technical Guide to the Solubility of Octadecyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl methacrylate (B99206) (ODMA), also known as stearyl methacrylate, is a long-chain aliphatic methacrylate monomer crucial in the synthesis of various polymers. Its solubility in organic solvents is a critical parameter for polymerization processes, formulation development, and material characterization. This technical guide provides a comprehensive overview of the solubility of octadecyl methacrylate, including a framework for its experimental determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering researchers with the methodologies to ascertain these values.

Introduction to this compound

This compound is a monomer characterized by a long C18 alkyl chain attached to a methacrylate group. This structure imparts a significant hydrophobic character to the molecule, dictating its solubility profile. At room temperature, it can be a white waxy solid or a light yellow clear liquid.[1][2] Polymers derived from ODMA are noted for their hydrocarbon solubility and are utilized in applications such as pour point depressants, adhesives, and coatings.[1][3]

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound, being a largely nonpolar molecule, is expected to be soluble in nonpolar and weakly polar organic solvents. Qualitative data indicates that poly(this compound) is soluble in solvents such as benzene, methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and toluene.[3] The monomer itself is insoluble in water.[4][5]

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) for the solubility of this compound in a wide range of organic solvents is scarce. Researchers requiring precise solubility values for their applications are encouraged to perform experimental determinations. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Toluene | Aromatic Hydrocarbon | ||||

| Tetrahydrofuran (THF) | Ether | ||||

| Methyl Ethyl Ketone (MEK) | Ketone | ||||

| Benzene | Aromatic Hydrocarbon | ||||

| Acetone | Ketone | ||||

| Ethanol | Alcohol | ||||

| Methanol | Alcohol | ||||

| Hexane | Aliphatic Hydrocarbon | ||||

| Chloroform | Halogenated Hydrocarbon | ||||

| Ethyl Acetate | Ester |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a widely accepted standard for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometers

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm or 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure

-

Preparation of the System:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the vials at a constant speed to facilitate dissolution. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Crystalline Structure of Poly(octadecyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystalline structure of poly(octadecyl methacrylate) (PODMA), a polymer of significant interest due to its unique thermal properties and potential applications in fields such as drug delivery and advanced materials. The crystallinity of PODMA is primarily dictated by the self-assembly of its long alkyl side chains, which pack into ordered lamellar structures. This document details the synthesis of PODMA and the key analytical techniques used to characterize its crystalline nature, namely X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).

Synthesis of Poly(this compound)

The synthesis of PODMA is typically achieved through the free-radical polymerization of the octadecyl methacrylate (B99206) (ODMA) monomer. The process involves the reaction of the monomer in the presence of a radical initiator and a suitable solvent.

Experimental Protocol: Synthesis of PODMA

A representative protocol for the synthesis of PODMA is as follows:

-

Monomer Preparation (Esterification):

-

This compound (ODMA) monomer is prepared by the esterification of methacrylic acid with octadecyl alcohol.

-

In a round-bottom flask equipped with a condenser and a Dean-Stark trap, equimolar amounts of stearyl alcohol and methacrylic acid are dissolved in a solvent such as toluene.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone) are added to the mixture.

-

The reaction mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.

-

The resulting ODMA monomer is then purified, for instance, by washing with a basic solution to remove unreacted acid and then with water, followed by drying.

-

-

Polymerization:

-

The purified ODMA monomer is dissolved in a suitable solvent, such as toluene, in a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

A radical initiator, commonly 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution.[1]

-

The reaction mixture is purged with nitrogen to remove oxygen, which can inhibit the polymerization process.

-

The polymerization is carried out by heating the mixture to a specific temperature (e.g., 80 °C) for a predetermined duration (e.g., 24 hours) with constant stirring.[2]

-

The polymerization is terminated by cooling the reaction mixture.

-

The resulting polymer, PODMA, is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.[1]

-

The precipitated polymer is then filtered, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.

-

Characterization of Crystalline Structure

The crystalline structure of PODMA is elucidated using a combination of X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the atomic and molecular structure of a crystal. For semi-crystalline polymers like PODMA, XRD provides information about the arrangement of the polymer chains in the crystalline regions, including the spacing between crystal planes (d-spacing).

The crystallinity in PODMA arises from the packing of the long octadecyl side chains. These side chains are known to form a hexagonal rotator phase, which gives rise to a characteristic sharp diffraction peak.

Quantitative Data from XRD

| d-spacing (nm) | Miller Indices (hkl) | Crystal System/Phase |

| 0.416 | (100) | Hexagonal Rotator Phase |

| Further data to be populated from specific experimental results. |

Note: The table above provides a known d-spacing for the hexagonal rotator phase of PODMA. A complete analysis would involve identifying further reflections to fully characterize the unit cell.

Experimental Protocol: XRD Analysis

-

Sample Preparation:

-

A thin film of the synthesized PODMA is prepared, for example, by solution casting or melt pressing.

-

The film is mounted on a sample holder for the XRD instrument.

-

-

Instrument Setup:

-

A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

The instrument is configured for reflection (Bragg-Brentano) geometry.

-

-

Data Collection:

-

The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

The diffraction intensity is recorded as a function of the 2θ angle.

-

-

Data Analysis:

-

The resulting diffractogram is analyzed to identify the positions of the diffraction peaks.

-

The d-spacing for each peak is calculated using Bragg's Law: nλ = 2d sin(θ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the diffraction angle.

-

The Miller indices for the observed reflections can be determined to identify the crystal structure.[3][4][5]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. For PODMA, DSC is employed to determine key thermal transitions associated with its crystalline structure, such as the melting temperature (Tm) and the enthalpy of fusion (ΔHm). From the enthalpy of fusion, the degree of crystallinity (Xc) can be calculated.

Quantitative Data from DSC

| Parameter | Value | Unit |

| Melting Temperature (Tm) | To be determined experimentally | °C |

| Enthalpy of Fusion (ΔHm) | To be determined experimentally | J/g |

| Degree of Crystallinity (Xc) | To be calculated from ΔHm | % |

Note: The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔHm is the measured enthalpy of fusion and ΔH°m is the enthalpy of fusion for a 100% crystalline sample of the polymer.[6]

Experimental Protocol: DSC Analysis

-

Sample Preparation:

-

Instrument Setup:

-

A differential scanning calorimeter is used for the analysis.

-

The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

-

Thermal Program:

-

The sample is subjected to a controlled heating and cooling cycle. A typical cycle might be:

-

Heating from room temperature to a temperature above the expected melting point (e.g., 100 °C) at a constant rate (e.g., 10 °C/min).

-

Holding at the high temperature for a few minutes to erase the thermal history.

-

Cooling back to room temperature at a controlled rate.

-

A second heating scan is often performed to analyze the thermal properties of the material with a controlled thermal history.

-

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed.

-

The melting temperature (Tm) is determined from the peak of the melting endotherm.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.[8]

-

The degree of crystallinity (Xc) is then calculated using the enthalpy of fusion of a 100% crystalline standard for PODMA.

-

Structure-Property Relationship

The crystalline structure of PODMA is a direct consequence of its molecular architecture. The long, flexible octadecyl side chains have a strong tendency to pack together in an ordered fashion, similar to the crystallization of n-alkanes. This side-chain crystallization is the dominant factor determining the semi-crystalline nature of the polymer. The methacrylate backbone, being more amorphous, is typically excluded from the crystalline domains formed by the side chains.

Conclusion

The crystalline structure of poly(this compound) is a fascinating example of how polymer architecture at the molecular level dictates macroscopic material properties. The side-chain crystallization of the octadecyl groups leads to a semi-crystalline polymer with distinct thermal and mechanical characteristics. A thorough understanding of this structure, achieved through techniques like XRD and DSC, is crucial for the rational design and application of PODMA-based materials in various scientific and industrial fields, including the development of novel drug delivery systems. Further research to fully elucidate the unit cell parameters and obtain a definitive value for the enthalpy of fusion of 100% crystalline PODMA will enable more precise characterization and engineering of this versatile polymer.

References

Self-Assembly of Octadecyl Methacrylate Copolymers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The self-assembly of amphiphilic copolymers into well-defined nanostructures is a cornerstone of advanced drug delivery systems. Among these, copolymers incorporating octadecyl methacrylate (B99206) (ODMA) have garnered significant attention due to the hydrophobic and crystalline nature of the long octadecyl side chain, which drives robust self-assembly in aqueous environments. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of self-assembling ODMA copolymers, with a focus on their use as drug delivery vehicles. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this promising field.

Core Concepts in ODMA Copolymer Self-Assembly

Amphiphilic block or graft copolymers containing hydrophobic ODMA segments and a hydrophilic block can spontaneously self-assemble in a selective solvent (typically water) to minimize the exposure of the hydrophobic domains to the aqueous environment. This process leads to the formation of various nanostructures, most commonly spherical micelles with a hydrophobic core and a hydrophilic corona.

The hydrophobic core, rich in octadecyl chains, serves as a reservoir for encapsulating poorly water-soluble drugs. The hydrophilic corona, often composed of polymers like poly(ethylene glycol) (PEG), poly(acrylic acid) (PAA), or poly(N-vinylpyrrolidone) (PNVP), provides colloidal stability and prevents aggregation. The morphology and size of these self-assembled structures are influenced by several factors, including the copolymer composition, the ratio of hydrophilic to hydrophobic block lengths, and the environmental conditions such as pH and temperature.

Synthesis of Octadecyl Methacrylate Copolymers

The most common method for synthesizing ODMA copolymers is free-radical polymerization, which allows for the incorporation of various functional comonomers.

Experimental Protocol: Free-Radical Polymerization of Poly(ODMA-co-methacrylic acid)

This protocol describes the synthesis of a random copolymer of this compound and methacrylic acid (MAA).

Materials:

-

This compound (ODMA)

-

Methacrylic acid (MAA)

-

2,2′-Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for purification)

-

Nitrogen gas

-

Round-bottom flask with a condenser

-

Magnetic stirrer and hot plate

-

Schlenk line or nitrogen balloon setup

Procedure:

-

Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of ODMA and MAA in toluene. A typical total monomer concentration is 10-20% (w/v).

-

Initiator Addition: Add AIBN as the initiator. A common initiator concentration is 1 mol% relative to the total moles of monomers.

-

Degassing: De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring. The polymerization is typically carried out for 6-24 hours.

-

Purification: After the reaction, cool the flask to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues. Dry the final product under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Self-Assembled Nanostructures

Thorough characterization is crucial to understand the physicochemical properties of the self-assembled ODMA copolymer nanostructures.

Quantitative Data on ODMA Copolymer Properties

The following tables summarize key quantitative data for various ODMA copolymers. It is important to note that these values can vary depending on the specific experimental conditions, such as the copolymer composition, molecular weight, and the method of measurement.

| Copolymer Composition (molar ratio) | Critical Micelle Concentration (CMC) (mg/L) | Reference |

| P(ODMA-co-MAA) (83:17) | Forms collapsed-coil structures above 0.02 g/mL in THF | [1] |

| P(ODMA-co-MAA) (various) | CMC not explicitly provided in aqueous solution | [1] |

| P(OEGMA-co-GMA) | 30 | [2] |

| P(DEGMA-co-DMAM) | 100 | [2] |

| P(PEGMA950-co-GMA) | 3 | [2] |

| Table 1: Critical Micelle Concentration of Various Copolymers. Note: Data for ODMA copolymers in aqueous media is limited in tabulated form. The provided data for other amphiphilic copolymers serves as a reference. |

| Copolymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| Polyester-based nanoparticles | Ropinirole HCl | 16 - 23 | High (not quantified) | [3] |

| Polyoxazoline-based nanoparticles | Nile Red | 1 - 8 | 11 - 80 | [4] |

| mPEG-b-p(HPMA-Bz) | Not specified | Not specified | Not specified | [5] |

| Doxorubicin-loaded PBMA-b-POEGMA micelles | Doxorubicin (B1662922) | 4.53 ± 0.29 | 50 ± 3.46 | [6] |

| Table 2: Drug Loading in Polymeric Nanoparticles. Direct data for ODMA copolymers is sparse in a comparative format. |

| Copolymer System | Particle Size (nm) | Reference |

| Amphiphilic statistical copolymers | 59 - 454 (tunable) | [7] |

| P(DMAEMA-stat-alkyl methacrylate) | Increases with hydrophobicity | [8] |

| mPEG-b-p(HPMA-Bz) micelles | 25 - 100 (tunable) | [5] |

| P(NVP)-b-P(SMA) micelles in water | High aggregation number, spherical | [6] |

| Table 3: Particle Size of Self-Assembled Copolymer Nanostructures. |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes pyrene (B120774) as a hydrophobic fluorescent probe, which exhibits changes in its emission spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

Amphiphilic ODMA copolymer

-

Pyrene

-

Acetone (B3395972) (for pyrene stock solution)

-

Deionized water

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone (e.g., 10⁻³ M).

-

Copolymer Solutions: Prepare a series of aqueous solutions of the ODMA copolymer with varying concentrations.

-

Probe Incorporation: To each copolymer solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of acetone added is minimal (e.g., <1% of the total volume) to avoid affecting the self-assembly.

-

Equilibration: Allow the solutions to equilibrate for several hours or overnight in the dark to ensure the pyrene has partitioned into the micellar cores.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 334-339 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

Data Analysis: Plot the ratio of the intensities of the third to the first vibronic peak (I₃/I₁) against the logarithm of the copolymer concentration. The CMC is determined from the inflection point of this sigmoidal plot, where a sharp increase in the I₃/I₁ ratio indicates the formation of micelles.[1][9]

Experimental Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Materials:

-

Aqueous suspension of self-assembled ODMA copolymer nanoparticles

-

DLS instrument

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute aqueous suspension of the nanoparticles. The concentration should be optimized to obtain a stable and sufficient scattering signal without causing multiple scattering effects.[10] Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any dust or large aggregates.[11]

-

Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index (for water at the measurement temperature), and the scattering angle (commonly 90° or 173°).

-

Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Perform the measurement, which typically involves multiple runs to ensure reproducibility.

-

Data Analysis: The instrument's software will analyze the fluctuations in the scattered light intensity to generate a correlation function. From this, the diffusion coefficient of the nanoparticles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic diameter. The results are typically presented as an intensity-weighted size distribution, providing the mean particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution.[12]

Drug Loading and Release Studies

The ability to effectively load and release therapeutic agents is a critical function of ODMA copolymer nanocarriers.

Experimental Protocol: Drug Loading into Micelles

This protocol describes a common dialysis method for loading a hydrophobic drug, such as doxorubicin (DOX), into the core of pre-formed micelles.

Materials:

-

ODMA copolymer micelles in aqueous solution

-

Hydrophobic drug (e.g., Doxorubicin)

-

Organic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Magnetic stirrer

Procedure:

-

Drug Solution: Dissolve the hydrophobic drug in a small amount of a water-miscible organic solvent.

-

Micelle Solution: Prepare an aqueous solution of the ODMA copolymer at a concentration above its CMC.

-

Loading: Add the drug solution dropwise to the micelle solution while stirring. The organic solvent helps to swell the micelle core, facilitating the partitioning of the drug.

-

Dialysis: Transfer the mixture to a dialysis bag and dialyze against a large volume of deionized water for an extended period (e.g., 24-48 hours) with several changes of the dialysis medium. This removes the organic solvent and any unloaded drug.

-

Quantification: To determine the drug loading content (DLC) and encapsulation efficiency (EE), lyophilize a known amount of the drug-loaded micelle solution. Dissolve the dried sample in a suitable organic solvent to disrupt the micelles and release the drug. Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The DLC and EE are calculated as follows:

-

DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

Experimental Protocol: In Vitro Drug Release

This protocol describes a typical in vitro drug release study using a dialysis method to simulate physiological conditions.

Materials:

-

Drug-loaded ODMA copolymer micelles

-

Release media (e.g., Phosphate-buffered saline - PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate tumor microenvironments)

-

Dialysis membrane (same MWCO as for loading)

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Place a known volume of the drug-loaded micelle solution into a dialysis bag.

-

Release Study: Immerse the dialysis bag in a known volume of the release medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37 °C with gentle agitation.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[2][13]

-

Quantification: Analyze the concentration of the released drug in the collected samples using a pre-established calibration curve.

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time. To study stimuli-responsiveness, perform the release study in parallel at different pH values (e.g., pH 7.4 and pH 5.5).[14][15]

Advanced Applications: Stimuli-Responsive and Logic-Gated Systems

ODMA copolymers can be designed to respond to specific triggers present in the disease microenvironment, leading to "smart" drug delivery systems.

pH-Responsive Systems

By copolymerizing ODMA with pH-sensitive monomers like acrylic acid or methacrylic acid, the resulting micelles can exhibit pH-dependent drug release. At physiological pH (7.4), the acidic groups are ionized, leading to a stable, hydrophilic corona. In the acidic environment of a tumor, these groups become protonated, reducing their hydrophilicity and potentially destabilizing the micelle, which triggers an accelerated release of the encapsulated drug.[13]

Thermoresponsive Systems

Copolymerization of ODMA with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can impart temperature sensitivity. Below the lower critical solution temperature (LCST) of PNIPAM (around 32 °C), the copolymer is soluble and forms stable micelles. Above the LCST, the PNIPAM chains collapse and become hydrophobic, which can lead to micelle aggregation or disassembly and subsequent drug release. This property is particularly interesting for hyperthermia-based cancer therapies.[16][17]

Logic-Gated Drug Delivery

More sophisticated systems can be engineered to respond to multiple stimuli in a logically controlled manner (e.g., AND, OR logic gates). For instance, a dual-responsive nanocarrier could be designed to release its payload only in the presence of both an acidic pH AND a specific enzyme, thereby increasing the specificity of drug delivery.[8][18]

Conclusion

Copolymers of this compound represent a versatile and robust platform for the development of self-assembling nanocarriers for drug delivery. Their strong hydrophobic character drives the formation of stable micelles capable of encapsulating a variety of therapeutic agents. By incorporating stimuli-responsive comonomers, these systems can be engineered to release their payload in a controlled and targeted manner. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers working to advance the field of nanomedicine through the innovative design of ODMA-based copolymer systems. Further research focusing on systematic studies of structure-property relationships will be crucial for the rational design of next-generation drug delivery vehicles with enhanced efficacy and safety profiles.

References

- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Formulation and Processing Parameters on the Size of mPEG-b-p(HPMA-Bz) Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5azarcrdu.goums.ac.ir [5azarcrdu.goums.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. azonano.com [azonano.com]

- 11. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Temperature and Recognition Dual Responsive Poly(N-Isopropylacrylamide) and Poly(N,N-Dimethylacrylamide) with Adamantyl Side Group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Engineered modular biomaterial logic gates for environmentally triggered therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Hydrophobic Properties of Octadecyl Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrophobic properties of octadecyl methacrylate (B99206) (ODMA) polymers, also known as poly(octadecyl methacrylate) (PODMA) or poly(stearyl methacrylate) (PSMA). The inherent hydrophobicity, stemming from the long C18 alkyl side chain, makes these polymers valuable materials in a range of applications, from industrial uses to advanced drug delivery systems. This document details the synthesis, characterization, and key hydrophobic properties of ODMA polymers, presenting quantitative data, experimental protocols, and relevant biological interactions.

Introduction to this compound Polymers

This compound is an organic compound with a long 18-carbon alkyl chain attached to a methacrylate group. Polymerization of this monomer results in poly(this compound), a polymer with a highly hydrophobic nature. This hydrophobicity is a direct result of the dominant nonpolar character of the octadecyl side chains, which effectively shield the more polar methacrylate backbone. This molecular architecture leads to materials with low surface energy and minimal interaction with aqueous environments.

The applications of ODMA polymers are diverse, ranging from their use as pour point depressants and viscosity index improvers in lubricating oils to their emerging role in the biomedical field.[1][2] In drug delivery, the hydrophobic properties of PODMA are leveraged to encapsulate lipophilic drugs, form the core of nanoparticles, and facilitate interaction with cell membranes.

Synthesis and Characterization

Synthesis of Poly(this compound)

The most common method for synthesizing PODMA is free-radical polymerization. This process involves the initiation of a chain reaction that links ODMA monomers together.

Typical Synthesis Protocol:

A solution of this compound monomer is prepared in an organic solvent, such as toluene. A radical initiator, commonly 2,2′-azobisisobutyronitrile (AIBN), is added to the solution. The reaction mixture is then heated to a specific temperature (typically around 70°C) under an inert atmosphere (e.g., nitrogen) and stirred for several hours to facilitate polymerization. The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like cold methanol. The precipitated polymer can be further purified by redissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it in methanol, followed by drying under vacuum.[1]

Copolymerization of ODMA with other monomers, such as methyl methacrylate (MMA) or acrylic acid, can be used to tailor the polymer's properties, including its hydrophobicity and functionality.[1][3]

Experimental Workflow: Synthesis of Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.

Characterization Techniques

The synthesized PODMA is typically characterized to confirm its chemical structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the polymer. For PODMA, characteristic peaks include the ester carbonyl stretching vibration around 1726 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the structure of the polymer, confirming the presence of the octadecyl chain and the methacrylate backbone.

-

Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer.

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Core Hydrophobic Properties: Data and Experimental Protocols

The hydrophobicity of a polymer surface is a critical parameter that dictates its interaction with aqueous environments and biological systems. This property is primarily quantified by measuring the water contact angle and the water absorption capacity.

Water Contact Angle

The water contact angle is a measure of the wettability of a solid surface by water. A higher contact angle indicates greater hydrophobicity.

Quantitative Data:

| Polymer | Water Contact Angle (°) | Reference |

| Poly(dodecyl methacrylate) | ~110 | General literature value |

| Poly(methyl methacrylate) | 70.9 - 78.03 | [4][5] |

Experimental Protocol: Sessile Drop Contact Angle Measurement

This protocol is adapted from the ASTM D5946 standard for measuring the water contact angle on polymer films.

-

Sample Preparation: A thin, uniform film of the PODMA polymer is cast onto a clean, flat substrate (e.g., glass slide or silicon wafer) from a solution of the polymer in a suitable solvent (e.g., toluene). The film is then dried thoroughly in a vacuum oven to remove any residual solvent.

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

-

Measurement Conditions: The measurement is performed at a controlled temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 10%). An anti-static device may be used to prevent static charge buildup on the polymer surface.

-